Lipophilicity (XLogP3-AA) Comparison with Unsubstituted Piperazine Ethanol
The target compound's computed lipophilicity (XLogP3-AA = -0.3) differs substantially from that of 2-(piperazin-1-yl)ethan-1-ol (XLogP3-AA = -1.1), indicating a >0.8 log unit increase in lipophilicity due to the cyclopropyl substitution [1][2]. This difference is expected to influence membrane permeability and off-target binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 2-(piperazin-1-yl)ethan-1-ol (XLogP3-AA = -1.1) |
| Quantified Difference | Δ = +0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
An increase in lipophilicity of this magnitude can enhance passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidate selection.
- [1] PubChem. (2025). Compound Summary for CID 5109435, 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 77764, 2-(piperazin-1-yl)ethan-1-ol. National Center for Biotechnology Information. View Source
